Propiverine Exhibits >100-Fold Lower Muscarinic Receptor Affinity (pKi) Compared to Other Antimuscarinics
Propiverine demonstrates substantially lower affinity for human recombinant muscarinic receptor subtypes (M1–M5) compared to clinically used antimuscarinics. The pKi values for propiverine at M1, M2, M3, M4, and M5 are 6.6, 5.4, 6.4, 6.0, and 6.5, respectively, compared to tolterodine (8.8, 8.0, 8.5, 7.7, 7.7) and oxybutynin (8.7, 7.8, 8.9, 8.0, 7.4) [1]. This >100-fold difference in Ki translates to distinct pharmacodynamic properties and adverse event profiles. The M3/M2 selectivity ratio for propiverine is 9.6 (p<0.001), compared to 59.2 for darifenacin, 12.3 for oxybutynin, and 3.6 for tolterodine [1].
| Evidence Dimension | Muscarinic receptor binding affinity (pKi) and M3 selectivity |
|---|---|
| Target Compound Data | Propiverine pKi: M1=6.6, M2=5.4, M3=6.4, M4=6.0, M5=6.5; M3/M2 selectivity ratio = 9.6 |
| Comparator Or Baseline | Tolterodine pKi: 8.8, 8.0, 8.5, 7.7, 7.7; M3/M2=3.6. Oxybutynin pKi: 8.7, 7.8, 8.9, 8.0, 7.4; M3/M2=12.3. Darifenacin pKi: 8.2, 7.4, 9.1, 7.3, 8.0; M3/M2=59.2. Trospium pKi: 9.1, 9.2, 9.3, 9.0, 8.6 |
| Quantified Difference | Propiverine exhibits >100-fold lower affinity (higher Ki) than comparators; M3/M2 selectivity is 9.6-fold vs 3.6–59.2 |
| Conditions | [3H]NMS binding assay using human recombinant M1–M5 receptors expressed in CHO cells |
Why This Matters
The distinct receptor affinity profile directly influences tissue selectivity and adverse event liability, making propiverine preferable for applications where a lower antimuscarinic burden is desired or where dual calcium channel blockade is the primary mechanism of interest.
- [1] Napier C, Gupta P. Darifenacin is selective for the human recombinant M3 receptor subtype. Neurourol Urodyn. 2002;21(4):445. Data table reproduced in: Table 5. Affinity (pKi) of antimuscarinic compounds for the human recombinant receptor subtypes M1–M5. PMC1751864. View Source
